2,6-Difluorostyrene
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,6-difluorophenol has been elucidated using gas-phase electron diffraction, which provides insights into the spatial arrangement of atoms within the molecule. The study reveals that the presence of fluorine atoms in the ortho positions relative to the hydroxyl group may lead to the formation of a weak intramolecular hydrogen bond. This interaction is suggested to be weaker than that observed in tetrafluorohydroquinone, although the exact strength of the hydrogen bonds in 2,6-difluorophenol could not be precisely determined due to experimental limitations .
Synthesis Analysis
While the provided papers do not directly address the synthesis of 2,6-difluorostyrene, the structural analysis of related compounds such as 2,6-difluorophenol can offer valuable information. The synthesis of such fluorinated aromatic compounds typically involves strategic placement of fluorine atoms on the aromatic ring, which can influence the reactivity and stability of the intermediates and final products. The synthesis route would likely involve steps to ensure the correct positioning of the fluorine atoms and the formation of the styrene double bond .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2,6-difluorostyrene. However, the presence of fluorine atoms on the aromatic ring can significantly affect the compound's reactivity. Fluorine is highly electronegative, which can withdraw electron density from the ring and influence its participation in electrophilic aromatic substitution reactions. The reactivity of the vinyl group in 2,6-difluorostyrene would also be an important consideration, as it could undergo addition reactions typical of alkenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluorostyrene can be inferred from the molecular structure analysis. The weak intramolecular hydrogen bonding may impact the boiling point and solubility of the compound. The electron-withdrawing effect of the fluorine atoms could also affect the acidity of the hydroxyl group in 2,6-difluorophenol, which may be relevant for the corresponding styrene derivative. Additionally, the fluorine substituents would likely increase the compound's thermal stability and resistance to nucleophilic attack .
Conformational Analysis
The conformational properties of polyfluorenes, which are related to the fluorene moiety in 2,6-difluorostyrene, have been studied using Raman scattering and theoretical calculations. The research indicates that the choice of side chains and processing conditions can lead to different metastable structures in polyfluorenes. The study of dioctyl substituted polyfluorene (PF8) demonstrates that the conformation of the alkyl side chains has a significant impact on the overall morphology and crystallographic phases of the material. These findings suggest that the side chain conformation in fluorene derivatives, including 2,6-difluorostyrene, could influence the material's properties and applications .
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Systems : β,β-Difluorostyrenes, which include 2,6-Difluorostyrene derivatives, have been used in the synthesis of various fluorinated heterocyclic systems. These compounds undergo intramolecular nucleophilic substitution, leading to the formation of high-yield fluorinated isochromenes, isothiochromenes, and indoles, demonstrating their utility in organic synthesis and materials science (Ichikawa et al., 1997).
Fire Fighting Foam Surfactant : A study on the fire fighting foam surfactant Forafac®1157, which contains fluorinated compounds similar to 2,6-Difluorostyrene, revealed its structure and transformation products. This research contributes to understanding the environmental impact and transformation of fluorinated surfactants used in fire extinguishing foams (Moe et al., 2012).
New Polyfluorene Derivatives : Polyfluorene derivatives, which could potentially include 2,6-Difluorostyrene, have been synthesized for applications in photoluminescence and electronics. These derivatives show promise in the creation of efficient blue-light-emitting devices, highlighting their importance in the field of optoelectronics (Ranger et al., 1997).
Organic Semiconductor Synthesis : The synthesis of 2,6-disubstituted indenofluorene derivatives, related to 2,6-Difluorostyrene, has been explored as a means to develop new organic semiconductors. These compounds have shown potential in light-emitting diode applications, indicating their relevance in the development of advanced electronic materials (Hadizad et al., 2005).
Supramolecular Assembly in Organic Chemistry : The study of 2,7-dichloro-3,6-dibromofluorene and related molecules, which are structurally similar to 2,6-Difluorostyrene, has shown their capability to form supramolecular helical structures. This research provides insight into the assembly and properties of complex organic molecules, which is crucial for the development of novel materials and nanotechnology applications (Lee et al., 2014).
Safety and Hazards
2,6-Difluorostyrene is irritating and may cause irritation to the skin and eyes. Appropriate protective measures, such as gloves and goggles, should be taken during use . In the process of potential inhalation, it may cause respiratory tract irritation. It should be used in a well-ventilated area . It is also classified as a flammable liquid and vapor .
properties
IUPAC Name |
2-ethenyl-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOANYKPCNYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380855 | |
Record name | 2,6-Difluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorostyrene | |
CAS RN |
207226-37-7 | |
Record name | 2,6-Difluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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